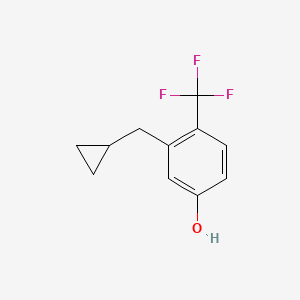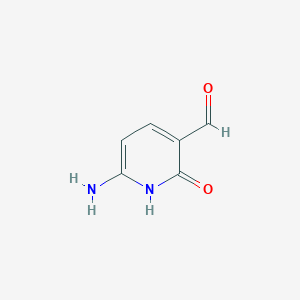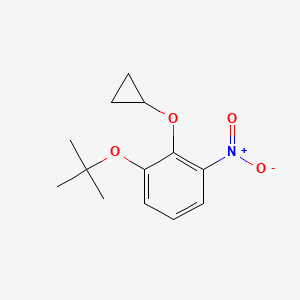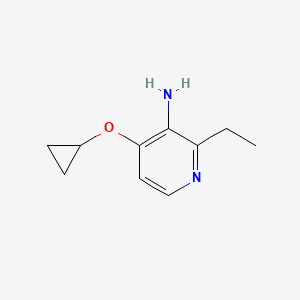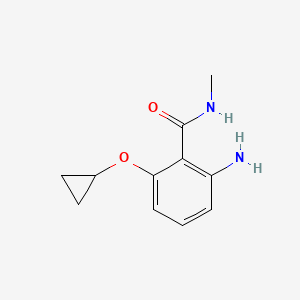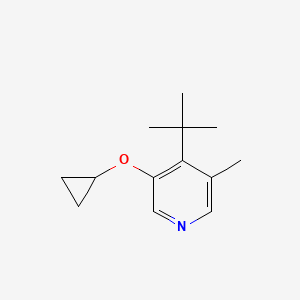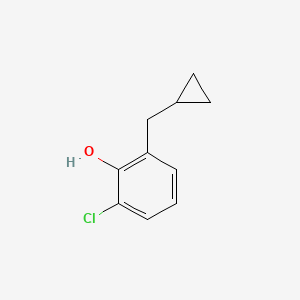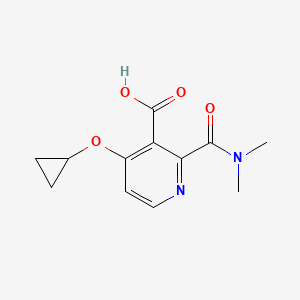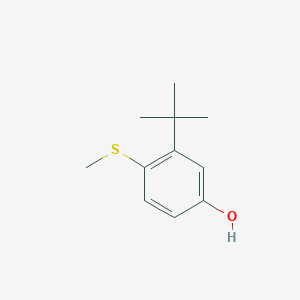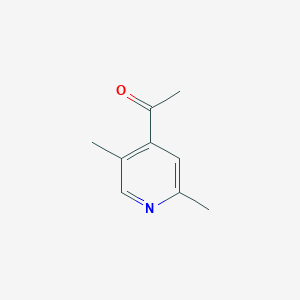
3,4-DI-Tert-butyl-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DI-Tert-butyl-5-cyclopropoxypyridine: is an organic compound characterized by the presence of tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-Tert-butyl-5-cyclopropoxypyridine typically involves the reaction of pyridine derivatives with tert-butyl and cyclopropoxy substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-DI-Tert-butyl-5-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4-DI-Tert-butyl-5-cyclopropoxypyridine is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic synthesis .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties .
Mechanism of Action
The mechanism by which 3,4-DI-Tert-butyl-5-cyclopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of tert-butyl and cyclopropoxy groups can enhance its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxytoluene
Comparison: 3,4-DI-Tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3,4-ditert-butyl-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-9-17-10-13(18-11-7-8-11)14(12)16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
QNEIKKXJPBHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


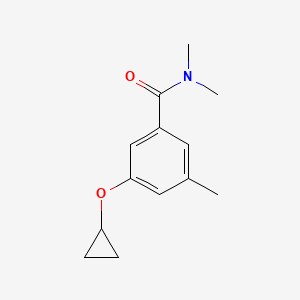

![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
